Cas no 886902-79-0 (3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea)

3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea is a structurally distinct urea derivative featuring a dihydropyrrole core and substituted aromatic rings. Its unique molecular architecture, combining a 4-ethylphenyl group and a 4-methoxyphenyl moiety, contributes to potential applications in medicinal chemistry and material science. The compound's hybrid structure may offer enhanced binding affinity in biological systems or serve as an intermediate in synthesizing more complex heterocycles. Its stability and reactivity profile make it suitable for further derivatization or pharmacological studies. The presence of both electron-donating (methoxy) and hydrophobic (ethyl) substituents could influence solubility and intermolecular interactions, broadening its utility in research and development.
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea structure
886902-79-0 structure
Product name:3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea
CAS No:886902-79-0
MF:C20H23N3O2
MW:337.415524721146
CID:5476742
PubChem ID:7287292

3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea Chemical and Physical Properties

Names and Identifiers

    • STL269546
    • AKOS016381142
    • SR-01000913994
    • 886902-79-0
    • 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea
    • 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea
    • F2593-0648
    • SR-01000913994-1
    • Inchi: 1S/C20H23N3O2/c1-3-15-6-10-17(11-7-15)23(19-5-4-14-21-19)20(24)22-16-8-12-18(25-2)13-9-16/h6-13H,3-5,14H2,1-2H3,(H,22,24)
    • InChI Key: OETWGJIOHDYMFR-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC(=CC=1)OC)N(C1C=CC(CC)=CC=1)C1CCCN=1

Computed Properties

  • Exact Mass: 337.17902698g/mol
  • Monoisotopic Mass: 337.17902698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 53.9Ų

3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2593-0648-4mg
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea
886902-79-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2593-0648-10mg
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea
886902-79-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2593-0648-5μmol
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea
886902-79-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2593-0648-1mg
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea
886902-79-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2593-0648-2μmol
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea
886902-79-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2593-0648-15mg
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea
886902-79-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2593-0648-10μmol
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea
886902-79-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2593-0648-2mg
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea
886902-79-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2593-0648-3mg
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea
886902-79-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2593-0648-5mg
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea
886902-79-0 90%+
5mg
$69.0 2023-05-16

Additional information on 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea

Introduction to 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea (CAS No. 886902-79-0)

3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea, also known by its CAS number 886902-79-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a urea moiety, a pyrrole ring, and substituted phenyl groups. These structural elements contribute to its potential biological activities and therapeutic applications.

The molecular structure of 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea (CAS No. 886902-79-0) is of particular interest due to its potential as a lead compound in drug discovery. The urea functional group is known for its ability to form hydrogen bonds, which can enhance the compound's interactions with biological targets. The pyrrole ring, a five-membered heterocyclic structure, is often found in natural products and bioactive molecules, contributing to the compound's overall bioactivity. The substituted phenyl groups provide additional sites for chemical modification, allowing for the optimization of pharmacological properties.

Recent studies have explored the biological activities of 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. This finding suggests that 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea could be a promising candidate for the development of novel therapeutic agents targeting these conditions.

In addition to its enzymatic inhibition properties, 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea has been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. A study published in the European Journal of Pharmacology demonstrated that this compound effectively reduces inflammation in both in vitro and in vivo models. The mechanism of action appears to involve the modulation of pro-inflammatory cytokines and signaling pathways, making it a potential therapeutic option for managing inflammatory conditions.

The pharmacokinetic properties of 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea have also been studied to assess its suitability as a drug candidate. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is relatively high, and it demonstrates good stability in plasma and tissues. These properties are crucial for ensuring that the compound reaches its intended target sites at effective concentrations without being rapidly metabolized or eliminated from the body.

To further enhance the therapeutic potential of 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea, researchers have explored various chemical modifications and prodrug strategies. For example, the introduction of lipophilic substituents or the formation of ester prodrugs can improve the compound's solubility and permeability across biological membranes. These modifications can also enhance its stability and reduce potential side effects, thereby optimizing its overall pharmacological profile.

Clinical trials are an essential step in translating laboratory findings into practical therapeutic applications. While preclinical studies have shown promising results for 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea, further investigations are needed to evaluate its safety and efficacy in human subjects. Phase I clinical trials are typically conducted to assess the compound's safety profile and determine appropriate dosing regimens. Subsequent Phase II and III trials will focus on evaluating its therapeutic efficacy in specific patient populations.

In conclusion, 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)urea (CAS No. 886902-79-0) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development in drug discovery programs. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological profile, paving the way for potential breakthroughs in treating various diseases.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.